N-(1-Oxo-2-phenylbutyl)-L-methionine
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Overview
Description
N-(1-Oxo-2-phenylbutyl)-L-methionine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a butyl chain, which is further linked to an L-methionine moiety through an oxo functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxo-2-phenylbutyl)-L-methionine typically involves the reaction of L-methionine with 1-oxo-2-phenylbutyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Oxo-2-phenylbutyl)-L-methionine can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the oxo group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: N-(1-Oxo-2-phenylbutyl)-L-methionine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential role in modulating biological pathways, including those involved in oxidative stress and cellular signaling.
Medicine: Research has explored the use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders, due to its potential antioxidant properties.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which N-(1-Oxo-2-phenylbutyl)-L-methionine exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby influencing cellular redox balance. Additionally, it may interact with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-(1-Oxo-2-phenylbutyl)-DL-methionine
- N-(1-Oxo-2-phenylbutyl)-D-methionine
- N-(1-Oxo-2-phenylbutyl)-L-cysteine
Uniqueness: N-(1-Oxo-2-phenylbutyl)-L-methionine is unique due to its specific stereochemistry and the presence of the L-methionine moiety, which imparts distinct biological activity compared to its D- and DL- counterparts
Properties
CAS No. |
95873-64-6 |
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Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C15H21NO3S/c1-3-12(11-7-5-4-6-8-11)14(17)16-13(15(18)19)9-10-20-2/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,17)(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
PPPZIKYQTYHWJF-ABLWVSNPSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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